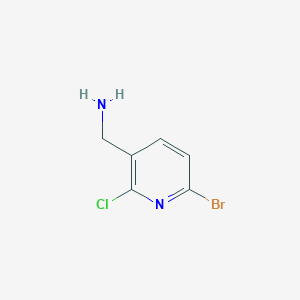

(6-Bromo-2-chloropyridin-3-YL)methanamine

Description

The Strategic Importance of Halogenated Pyridine (B92270) Scaffolds in Fine Chemical Synthesis and Advanced Organic Chemistry

Halogenated pyridine scaffolds are fundamental building blocks in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. nih.govnih.govnih.govresearchgate.net The pyridine ring is a prevalent feature in a vast number of FDA-approved drugs and biologically active molecules. rsc.orgnih.gov The introduction of halogen atoms onto this versatile scaffold significantly enhances its synthetic utility for several reasons.

Firstly, halogens act as versatile functional handles, enabling a wide array of subsequent chemical transformations. nih.govchemrxiv.org The carbon-halogen bond serves as a key site for cross-coupling reactions such as Suzuki, Sonogashira, and Ullmann-type couplings, allowing for the construction of complex molecular architectures. This reactivity is crucial for diversifying candidate compounds in structure-activity relationship (SAR) studies during drug discovery. nih.govchemrxiv.org

Secondly, the presence of halogens profoundly influences the physicochemical properties of the pyridine ring. The high electronegativity of halogens deactivates the ring towards electrophilic substitution, often requiring harsh reaction conditions for such transformations. nih.govuoanbar.edu.iq Conversely, this electron-withdrawing nature makes the ring more susceptible to nucleophilic substitution, a key reaction in the functionalization of pyridines. uoanbar.edu.iq

Furthermore, in the context of medicinal chemistry, halogens can improve a drug's metabolic stability, enhance its binding affinity to target proteins through halogen bonding, and increase its lipophilicity, which can improve absorption and distribution in the body. tutorchase.com In agrochemicals, halogenation is a well-established strategy to optimize the efficacy, environmental safety, and economic viability of active ingredients. nih.gov The strategic placement of different halogens, such as bromine and chlorine, allows for fine-tuning of a molecule's biological activity and properties. nih.gov

The Aminomethylpyridine Motif: A Versatile Synthon for Constructing Complex Molecular Architectures

The aminomethylpyridine motif, which consists of a pyridine ring substituted with a -CH₂NH₂ group, is a valuable synthon for the synthesis of complex molecules with diverse applications, especially in medicinal chemistry. The primary amine of the aminomethyl group serves as a nucleophile and a key point for derivatization, allowing for the facile construction of amides, sulfonamides, and other nitrogen-containing functionalities.

The functionalization of the aminomethyl group allows for the creation of extensive libraries of compounds for screening purposes, making it a valuable tool in drug discovery and development. The synthesis of these motifs can be achieved through various routes, including the reduction of cyanopyridines or through more novel methods like the traceless umpolung of 1-amidopyridin-1-ium salts. rsc.org

Focused Research Perspectives on (6-Bromo-2-chloropyridin-3-YL)methanamine within the Contemporary Pyridine Landscape

Direct and detailed research findings on this compound are limited in publicly available scientific literature. However, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis, stemming from the unique arrangement of its functional groups. The compound features a pyridine ring substituted with two different halogen atoms (bromo and chloro) and an aminomethyl group, each offering distinct opportunities for chemical modification.

The bromine atom at the 6-position and the chlorine atom at the 2-position provide two distinct reaction sites. The differential reactivity of C-Br and C-Cl bonds in cross-coupling reactions could allow for selective and sequential functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed couplings than the C-Cl bond, enabling stepwise introduction of different substituents.

The aminomethyl group at the 3-position provides a nucleophilic center for a variety of reactions, including acylation, alkylation, and condensation, allowing for the attachment of diverse side chains and the construction of more complex molecules. The relative positions of the substituents are also significant; the 2-chloro and 3-aminomethyl arrangement can be a precursor to fused heterocyclic systems.

Given the established importance of halogenated pyridines and aminomethylpyridines, this compound is a compound of interest for the synthesis of novel compounds in medicinal and materials chemistry. Its utility can be inferred from the study of its isomers and related compounds, which are known intermediates in the synthesis of biologically active molecules. The lack of extensive literature on this specific isomer may also indicate an opportunity for new research into its synthesis and applications.

Compound Data Tables

Table 1: Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₆BrClN₂ | 221.48 | Not Available |

| (6-Bromo-4-chloropyridin-2-YL)methanamine | C₆H₆BrClN₂ | 221.48 | Not Available |

| (6-Bromo-3-chloropyridin-2-yl)methanamine | C₆H₆BrClN₂ | 221.48 | Not Available |

| 6-Bromo-2-chloropyridin-3-amine | C₅H₄BrClN₂ | 207.46 | 169833-70-9 |

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYYRNGHDVXZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CN)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Chloropyridin 3 Yl Methanamine

Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring System

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two halogen atoms, which act as leaving groups, further facilitates this type of reaction. The positions of these halogens relative to the ring nitrogen are crucial in determining the regioselectivity of the substitution.

In dihalogenated pyridines, the site of nucleophilic attack is primarily governed by electronic factors. Nucleophilic attack is strongly favored at the positions ortho (2- or 6-) and para (4-) to the ring nitrogen, as the electronegative nitrogen atom can effectively stabilize the negative charge in the resulting Meisenheimer-type intermediate. quora.com

In the case of (6-Bromo-2-chloropyridin-3-YL)methanamine, both halogens are in activated ortho-positions. While bromine is generally a better leaving group than chlorine in nucleophilic aromatic substitution, the electronic activation provided by the adjacent ring nitrogen is the dominant factor. Consequently, nucleophilic attack preferentially occurs at the C2-position, leading to the displacement of the chloride ion. Studies on analogous 6-bromo-2-chloropyridine systems have shown that while this preference exists, forcing conditions can sometimes lead to mixtures of products, indicating a subtle balance of electronic and leaving group effects. rsc.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Electronic Activation | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Chlorine | High (ortho to N) | Moderate | Preferred Site of Attack |

The primary amine of the aminomethyl group (-CH₂NH₂) is a potent nucleophile and a site of basicity. This functional group can readily participate in a variety of common reactions for primary amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

The aminomethyl group can also influence the reactivity of the pyridine ring. Under acidic conditions, the amine will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺), which acts as a deactivating group and would hinder any potential electrophilic substitution reactions. Conversely, it can act as a directing group in certain metal-catalyzed reactions. Specific studies detailing the reactivity of this group within the this compound scaffold are not extensively documented, but its behavior can be predicted from fundamental organic chemistry principles.

Electrophilic Aromatic Substitution and Further Functionalization of the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two additional deactivating halogen substituents on the this compound ring makes EAS reactions even more challenging. Typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions and are often low-yielding for such deactivated systems. researchgate.net Functionalization of the pyridine nucleus in this compound is therefore almost exclusively achieved through the substitution and cross-coupling reactions described in other sections.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Involving this compound

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the selective functionalization of dihalopyridines. Unlike nucleophilic substitution, the selectivity of these reactions is primarily determined by the bond dissociation energy of the carbon-halogen bond. The established order of reactivity for halogens in the key oxidative addition step is I > Br > Cl > F.

For this compound, this reactivity trend dictates that palladium-catalyzed cross-coupling reactions will occur selectively at the C6 position, cleaving the weaker C-Br bond while leaving the more robust C-Cl bond intact. This reliable selectivity has been demonstrated in studies on closely related 6-bromo-2-chloropyridine C-nucleosides. rsc.org

Suzuki-Miyaura Coupling: This reaction would selectively couple an aryl or vinyl boronic acid at the C6 position to form a new carbon-carbon bond.

Sonogashira Coupling: A terminal alkyne can be coupled at the C6 position, providing access to alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This reaction allows for the selective introduction of a new nitrogen-based nucleophile (an amine, amide, or carbamate) at the C6 position.

This chemoselectivity allows for stepwise functionalization. After an initial cross-coupling at the C6-Br position, the remaining C2-Cl bond can be targeted in a subsequent coupling or nucleophilic substitution reaction under different, often more forcing, conditions.

Table 2: Predicted Selectivity in Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Site of Reaction |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C6 (C-Br) |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C6 (C-Br) |

Other Metal-Mediated and Metal-Free Transformations

While the primary transformations of this scaffold are dominated by nucleophilic substitution and palladium-catalyzed cross-coupling, other metal-mediated processes could potentially be employed. For instance, copper-catalyzed cyanation could be used to introduce a nitrile group, likely with selectivity for the C-Br bond. However, specific examples of such transformations on the this compound substrate are not well-documented in the literature. Metal-free transformations might include reactions involving the aminomethyl side chain, as previously discussed.

Detailed Mechanistic Studies of Key Reactions of the this compound Scaffold

The mechanisms underlying the key reactions of this scaffold are well-established for halogenated pyridines.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization, favoring attack at the C2 and C4/C6 positions. quora.com

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The addition step is typically the rate-determining step. nih.gov

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond. This step is irreversible and rate-determining, and it dictates the regioselectivity of the reaction. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C6 position.

Transmetalation (for Suzuki/Sonogashira) or Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., the organoboron species or the amine) is transferred to the palladium center, displacing a ligand.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Understanding these mechanistic principles is essential for predicting reactivity and for designing synthetic routes that selectively modify the this compound scaffold.

Elucidation of Reaction Pathways and Transition States

A thorough search of scientific databases reveals a lack of specific studies detailing the reaction pathways and transition states for transformations involving this compound. Generally, nucleophilic aromatic substitution (SNAr) on dihalogenated pyridines can proceed via a Meisenheimer-like intermediate, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group. The stability of this intermediate and the corresponding transition states are crucial in determining the reaction outcome.

For this compound, nucleophilic attack could theoretically occur at either the C2 (bearing the chloro group) or C6 (bearing the bromo group) position. The elucidation of the preferred reaction pathway would necessitate computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface and identify the transition state structures and their associated activation energies. Such studies would provide invaluable insights into the step-by-step mechanism of substitution reactions. However, to date, no such specific computational analyses for this molecule have been published.

Factors Governing Regioselectivity and Diastereoselectivity in Transformations

The regioselectivity of nucleophilic substitution on this molecule is a key question. The relative lability of the chloro versus bromo substituent is a primary determinant. Typically, in nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile, and the nature of the halogen can influence this step through both inductive effects and its ability to stabilize the intermediate. While fluoride (B91410) is often the best leaving group in SNAr reactions due to its strong electron-withdrawing nature, the relative leaving group ability of chloride and bromide can be more nuanced and dependent on the specific reaction conditions and the nature of the nucleophile.

The position of the aminomethyl group at C3 is expected to exert a significant directing effect, both electronically and sterically, on incoming nucleophiles. Without experimental data or theoretical calculations, predicting the precise regiochemical outcome remains speculative.

Furthermore, for reactions involving chiral nucleophiles or reagents that could introduce a new stereocenter, the potential for diastereoselectivity exists. The aminomethyl group could, in principle, direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. However, no studies investigating such diastereoselective transformations of this compound are currently available.

Kinetic and Thermodynamic Aspects of Reaction Processes

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are absent from the public domain. Kinetic studies would be essential to determine the rate laws and activation parameters (such as activation energy, Ea, and the pre-exponential factor, A) for its various transformations. This information is critical for understanding the reaction mechanism and for optimizing reaction conditions.

6 Bromo 2 Chloropyridin 3 Yl Methanamine As a Pivotal Building Block for Advanced Molecular Architectures

Construction of Fused Heterocyclic Systems Utilizing the Pyridylmethanamine Moiety

The synthesis of fused heterocyclic systems such as Imidazo[1,2-a]pyridines, Pyrazolo[1,5-a]pyrimidines, and other polycyclic nitrogen heterocycles typically involves a variety of precursor molecules. However, no specific synthetic routes commencing from (6-Bromo-2-chloropyridin-3-YL)methanamine are detailed in the reviewed literature.

Synthesis of Imidazo[1,2-a]pyridines and Related Ring Systems

Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds with a wide range of biological activities. mdpi.com Common synthetic strategies for this scaffold include the Groebke–Blackburn–Bienaymé reaction, which utilizes 2-aminopyridines, aldehydes, and isocyanides. mdpi.comresearchgate.net Other methods involve the condensation of 2-aminopyridines with α-halogenocarbonyl compounds or the reaction of 2-chloropyridines with 2H-azirines. organic-chemistry.orgnih.gov Despite the versatility of these methods, no literature currently documents the use of this compound as a starting material for the synthesis of Imidazo[1,2-a]pyridines.

Formation of Pyrazolo[1,5-a]pyrimidines and Analogs

Pyrazolo[1,5-a]pyrimidines are recognized as purine (B94841) analogs and are of significant interest in medicinal chemistry for their therapeutic potential. researchgate.netias.ac.in The synthesis of these molecules often proceeds from precursors such as aminopyrazoles, which undergo cyclization with various reagents. nih.govnih.gov For instance, a convenient synthesis involves the reaction of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffolds with different functional groups to create diverse analogs. nih.gov Research into this class of compounds has led to the development of potent kinase inhibitors. nih.govnih.gov However, the specific role of this compound in forming this heterocyclic system is not reported.

Access to Other Polycyclic Nitrogen Heterocycles

The synthesis of complex polycyclic nitrogen heterocycles can be achieved through innovative methods like cascade reactions. nih.govnih.gov These processes can efficiently generate multiple bonds and stereocenters in a single operation. For example, cascade Pd-catalyzed alkene carboamination/Diels-Alder reactions have been developed to create polycyclic scaffolds containing a nitrogen heterocycle fused to a carbocycle. nih.gov Another approach involves sequential aminopalladation and carbopalladation to form tricyclic nitrogen heterocycles. nih.gov There is no available data to suggest that this compound has been employed as a substrate in these or other methodologies for accessing diverse polycyclic nitrogen heterocycles.

Applications in the Synthesis of Complex Ligands for Catalysis and Coordination Chemistry

Halogenated pyridine (B92270) derivatives can serve as precursors for complex ligands in catalysis and coordination chemistry. The nitrogen atom of the pyridine ring and any additional donor atoms can coordinate with metal centers to form catalysts or functional coordination complexes. While the general utility of pyridine-containing molecules as ligands is well-established, specific research detailing the synthesis of ligands from this compound and their subsequent application in catalysis or coordination chemistry is not found in the surveyed literature.

Rational Design and Development of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for studying biological systems. The rational design of these probes often involves creating molecules that can selectively interact with specific biological targets, such as proteins. For example, small molecules have been developed as chemical probes for bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues. nih.gov The development of such probes involves structure-based design and optimization. nih.gov Although pyridine-based structures are common in biologically active molecules, there is no specific mention in the literature of this compound being used in the rational design and development of molecular probes for chemical biology research.

Theoretical and Computational Investigations of 6 Bromo 2 Chloropyridin 3 Yl Methanamine and Its Derivatives

Electronic Structure and Bonding Analysis Using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (6-Bromo-2-chloropyridin-3-YL)methanamine. DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), can provide a detailed picture of the molecule's electronic properties. nih.govnih.gov

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For aromatic systems like substituted pyridines, the HOMO and LUMO are typically of π character. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity.

The distribution of electron density in the HOMO and LUMO reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In derivatives of this compound, the HOMO is often localized on the pyridine (B92270) ring and the bromine atom, while the LUMO may be distributed over the entire aromatic system. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge delocalization and intramolecular interactions. researchgate.net This analysis can quantify the stability arising from hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen and halogen atoms into the antibonding orbitals of the pyridine ring.

Table 1: Calculated Electronic Properties of a Representative Derivative

| Parameter | Value |

| Total Energy (eV) | -167186.456 |

| E HOMO (eV) | -3.1033 |

| E LUMO (eV) | -0.7442 |

| HOMO-LUMO Gap (eV) | 2.3591 |

| Dipole Moment (Debye) | 6.1953 |

| Ionization Potential (eV) | 3.1033 |

| Electron Affinity (eV) | 0.7442 |

| Electronegativity (χ) | 1.9237 |

| Hardness (η) | 1.1796 |

| Softness (σ) | 0.8478 |

| Data is hypothetical and based on representative values for similar compounds. nih.gov |

Conformational Analysis and Prediction of Preferred Geometries via Molecular Dynamics and Ab Initio Calculations

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound and its derivatives can be performed using molecular dynamics (MD) simulations and ab initio calculations. nih.gov These methods allow for the exploration of the potential energy surface and the identification of stable conformers.

MD simulations can be used to study the dynamic behavior of the molecule, including the interconversion between different conformations at various temperatures. nih.gov This is particularly important for understanding the flexibility of the methanamine side chain and its orientation relative to the pyridine ring. The results can reveal the most populated conformational states, which are likely to be the biologically active ones.

Ab initio calculations, such as those at the Hartree-Fock or Møller-Plesset levels, provide highly accurate geometries for the minimum energy conformations. The optimized geometry from these calculations can then be used for further analysis of the electronic structure and other properties. For substituted pyridines, the planarity of the ring system is often a key feature, although substituents can induce minor distortions. researchgate.net The dihedral angles between the pyridine ring and its substituents are important parameters determined through these calculations.

Computational Prediction of Reactivity, Reaction Mechanisms, and Regioselectivity

Computational methods are invaluable for predicting the reactivity of this compound in various chemical reactions. The presence of multiple functional groups—the bromine and chlorine atoms, the pyridine nitrogen, and the amino group—offers several potential reaction sites.

The analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which correspond to the sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, the lone pair of the pyridine nitrogen and the amino group are typically nucleophilic centers, while the carbon atoms attached to the halogens are electrophilic.

DFT calculations can be used to model reaction pathways and determine the activation energies for different potential reactions, such as nucleophilic substitution of the halogen atoms or coupling reactions. This allows for the prediction of the most favorable reaction mechanism and the regioselectivity of the reaction. For example, in Suzuki-Miyaura coupling reactions, theoretical calculations can help predict which halogen atom is more likely to participate in the oxidative addition step.

Analysis of Intermolecular Interactions and Crystal Packing within the Solid State

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and solid-state properties. For derivatives of this compound, several types of non-covalent interactions are expected to play a significant role in the crystal packing.

These interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and halogen atoms can act as acceptors, leading to the formation of C—H⋯N and N—H⋯N hydrogen bonds. researchgate.net

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, where they act as electrophilic regions (the σ-hole) that interact with nucleophiles.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions. mdpi.comnih.govnih.gov

C—H⋯π Interactions: The hydrogen atoms of the molecule can interact with the π-system of adjacent pyridine rings. nih.govnih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 42.2 |

| H···C/C···H | 23.1 |

| H···Br/Br···H | 22.3 |

| Data is based on a representative derivative. nih.govnih.gov |

Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule, which correspond to the peaks in the infrared (IR) and Raman spectra. researchgate.net The calculated spectra can aid in the assignment of the experimental vibrational modes to specific molecular motions, such as stretching and bending of different bonds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts are often in good agreement with experimental NMR data and can be used to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule. researchgate.net This involves calculating the energies of the electronic transitions from the ground state to various excited states. The calculated absorption maxima (λ_max) can be compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule.

The correlation between theoretical and experimental spectroscopic data provides a powerful means of validating the computational models and gaining a deeper understanding of the molecule's structure and properties.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Chloropyridin 3 Yl Methanamine and Its Research Intermediates/products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (6-Bromo-2-chloropyridin-3-YL)methanamine. Both ¹H and ¹³C NMR would provide critical information on the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling constants being indicative of their relative positions. The two aromatic protons would likely appear as doublets due to coupling with each other. The methylene (B1212753) (-CH₂) protons of the methanamine group would typically resonate as a singlet, unless there is restricted rotation or chirality, which could render them diastereotopic and result in a more complex splitting pattern. The amine (-NH₂) protons often appear as a broad singlet and can exchange with deuterium (B1214612) upon the addition of D₂O, a characteristic that aids in their assignment.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the halogen substituents. The carbon bearing the bromine atom and the carbon bearing the chlorine atom would be expected to have their resonances shifted to a lower field. The methylene carbon would appear at a higher field.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-4 | 7.5 - 7.8 | d | 8.0 - 9.0 |

| H-5 | 7.2 - 7.5 | d | 8.0 - 9.0 |

| CH₂ | 3.8 - 4.2 | s | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Insights

For a molecule like this compound, X-ray crystallography would confirm the substitution pattern on the pyridine ring and reveal the torsion angles associated with the methanamine substituent. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the bromine and chlorine atoms, which dictate the crystal packing. While a crystal structure for the specific title compound is not available, studies on related brominated and chlorinated pyridine derivatives, such as 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, demonstrate the utility of this technique in elucidating detailed structural features. researchgate.net The analysis of supramolecular assemblies in similar structures highlights the importance of non-covalent interactions in the solid state. mdpi.com

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Precise Elemental Composition and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are crucial for determining the elemental composition and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₆BrClN₂). The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio).

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. By isolating the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. The fragmentation pattern would provide valuable information about the molecule's structure. For instance, the loss of the aminomethyl group or the halogen atoms would be expected fragmentation pathways.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting in Research Contexts

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a molecular fingerprint.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C, C=N (ring) | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are relevant only if a molecule is chiral. This compound itself is not chiral. However, if it were used as a precursor to synthesize a chiral molecule, or if it were to be resolved into enantiomers due to, for instance, atropisomerism (which is unlikely in this case), then CD spectroscopy would be a valuable tool.

In a hypothetical scenario where a chiral derivative of this compound is prepared, CD spectroscopy could be used to determine the enantiomeric excess and to study chiral recognition phenomena. The CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. Without a chiral center or element, this technique is not applicable to the title compound.

Emerging Research Avenues and Future Perspectives in 6 Bromo 2 Chloropyridin 3 Yl Methanamine Research

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis and functionalization of halogenated pyridine (B92270) derivatives are central to the development of new pharmaceuticals, agrochemicals, and materials. For a molecule like (6-Bromo-2-chloropyridin-3-YL)methanamine, with its distinct reactive sites, the development of novel catalytic systems is paramount for achieving selective and efficient transformations.

Recent advances in catalysis offer exciting prospects. For instance, photoredox catalysis has emerged as a powerful tool for C-H functionalization, allowing for the introduction of new substituents onto the pyridine ring under mild conditions. nih.govacs.orgacs.orgnih.gov The application of such systems could enable the direct arylation, alkylation, or acylation of the pyridine core of this compound, bypassing traditional multi-step synthetic sequences. Furthermore, transition-metal catalysis, particularly with palladium and ruthenium, continues to be a cornerstone of cross-coupling reactions. acs.orgnih.govmdpi.comnih.gov The development of catalysts with tailored ligands could facilitate selective cross-coupling at either the bromo or chloro position, offering precise control over the derivatization process. Iron-catalyzed C-H bond activation also presents a cost-effective and environmentally benign alternative for functionalization. researchgate.net

The table below illustrates potential catalytic transformations applicable to this compound, based on established methodologies for related pyridine systems.

| Catalytic System | Potential Transformation on this compound | Potential Outcome |

| Photoredox Catalysis | C-H arylation/alkylation of the pyridine ring | Introduction of new carbon-carbon bonds at positions 4 or 5. |

| Palladium Cross-Coupling | Selective Suzuki or Buchwald-Hartwig coupling | Functionalization at the C6 (bromo) or C2 (chloro) position. |

| Ruthenium-Catalyzed C-H Functionalization | Directed ortho-C-H activation | Functionalization at the C4 position, directed by the aminomethyl group. mdpi.com |

| Iron Catalysis | C-H bond amidation | Introduction of nitrogen-containing substituents. researchgate.net |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms for Scalable Research

The demand for rapid synthesis and screening of compound libraries has propelled the adoption of continuous flow chemistry and automated synthesis platforms. jiaolei.groupnih.govchemrxiv.org These technologies offer significant advantages in terms of scalability, safety, and reproducibility. The synthesis of this compound and its derivatives is well-suited for integration into such platforms.

Continuous flow systems can enhance the efficiency and safety of key synthetic steps, such as nitration, halogenation, and reduction, which are often involved in the preparation of the core scaffold. acs.orgmdpi.comnih.gov The precise control over reaction parameters afforded by flow reactors can lead to higher yields and purities. Furthermore, automated platforms can be employed to generate extensive libraries of derivatives by systematically varying the reagents used in cross-coupling or functionalization reactions. researchgate.netnih.govacs.org This high-throughput approach can accelerate the discovery of new compounds with desired biological activities or material properties.

| Technology | Application in this compound Research | Key Advantages |

| Continuous Flow Chemistry | Synthesis of the core this compound scaffold | Improved reaction control, enhanced safety, and scalability. acs.org |

| Automated Synthesis Platforms | High-throughput derivatization via cross-coupling reactions | Rapid generation of compound libraries for screening. nih.govchemrxiv.org |

Exploration of Expanded Chemical Space through Advanced Derivatization Strategies

The functional groups present in this compound provide multiple handles for advanced derivatization, enabling the exploration of a vast chemical space. mdpi.com The bromo and chloro substituents are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino groups. acs.orgnih.govacs.orgrsc.org

The primary amine of the methanamine group can be readily acylated, alkylated, or used as a nucleophile in the construction of more complex heterocyclic systems. Furthermore, modern synthetic methodologies, such as late-stage functionalization, can be employed to modify the pyridine ring itself, introducing additional points of diversity. The strategic combination of these derivatization approaches can lead to the creation of novel molecular architectures with unique properties. researchgate.net

| Functional Group | Derivatization Strategy | Potential New Scaffolds |

| 6-Bromo and 2-Chloro | Suzuki Cross-Coupling | Biaryl and hetero-biaryl derivatives. |

| 6-Bromo and 2-Chloro | Sonogashira Coupling | Alkynyl-substituted pyridines. |

| 3-Methanamine | Acylation/Alkylation | Amides, secondary and tertiary amines. |

| Pyridine Ring | C-H Functionalization | Introduction of substituents at positions 4 or 5. |

Potential Applications in Advanced Materials Science, Supramolecular Chemistry, and Coordination Chemistry

The structural features of this compound and its derivatives make them promising candidates for applications in several areas of materials science.

In advanced materials science , the pyridine nitrogen and the aminomethyl group can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgnih.govmdpi.commdpi.comnih.gov These materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity. The presence of heavy atoms like bromine could also impart useful photophysical properties. Furthermore, derivatives of this compound could find use as fluorescent chemosensors for the detection of specific metal ions. nih.govnih.govresearchgate.netacs.orgresearchgate.net

In supramolecular chemistry , the ability of the pyridine nitrogen and the halogen atoms to participate in hydrogen and halogen bonding, respectively, can be exploited to construct well-defined supramolecular architectures. beilstein-journals.orgnih.govnih.govresearchgate.netbiointerfaceresearch.com The interplay of these non-covalent interactions can be used to control the self-assembly of molecules in the solid state, leading to materials with tailored properties.

In coordination chemistry , this compound can serve as a versatile ligand for a wide range of metal ions. The denticity and coordination mode of the ligand can be tuned through derivatization, allowing for the synthesis of metal complexes with specific geometries and electronic properties. These complexes could have applications in catalysis, magnetism, and as models for biological systems.

Contribution to Fundamental Mechanistic Organic Chemistry and Reaction Discovery

The study of the reactivity of this compound can contribute to a deeper understanding of fundamental mechanistic organic chemistry. The presence of two different halogen atoms at electronically distinct positions on the pyridine ring provides an excellent platform for investigating the selectivity of cross-coupling reactions. acs.orgnih.gov Mechanistic studies can elucidate the factors that govern the preferential reaction at either the bromo or chloro position, providing valuable insights for the design of more selective catalytic systems.

Furthermore, the unique combination of functional groups in this molecule can inspire the discovery of new reactions. For instance, intramolecular reactions involving the aminomethyl group and a substituent introduced at the 2- or 4-position could lead to the formation of novel heterocyclic ring systems. The exploration of the reactivity of this scaffold under various conditions, including photochemical and electrochemical activation, could uncover new and unexpected transformations, expanding the toolkit of synthetic organic chemistry.

Q & A

Basic Research Question

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) confirm molecular weight and detect impurities (<5% by area) .

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify characteristic peaks: δ ~4.2 ppm (CH2NH2), δ ~8.3 ppm (pyridine H4/H5), and halogen-induced deshielding .

- Stability Testing : Accelerated degradation studies (40°C/75% RH, pH 1–13) monitor hydrolysis of the amine group, with TLC or LC-MS tracking decomposition products .

How do electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing Cl (para to NH2) and Br (meta to NH2) direct reactivity:

- Steric Hindrance : The 2-chloro group limits access to the pyridine N-atom, favoring C3/C5 positions in nucleophilic substitutions .

- Buchwald-Hartwig Amination : Pd/XPhos catalysts selectively couple the bromo group while retaining the chloro substituent, leveraging its lower oxidative addition potential .

- DFT Modeling : Computational studies (e.g., Gaussian09) predict charge distribution, showing Br’s stronger σ-withdrawing effect compared to Cl, which impacts transition-state geometries .

What strategies mitigate contradictions in spectroscopic data interpretation for halogenated pyridinemethanamines?

Advanced Research Question

- Multi-Technique Validation : Cross-correlate H NMR (D2O exchange for NH2), IR (N–H stretches ~3350 cm⁻¹), and XRD to resolve ambiguities in substituent positioning .

- Isotopic Labeling : N-labeled analogs clarify amine proton coupling patterns in crowded spectral regions .

- Error Analysis : Apply Coursera’s iterative qualitative framework: re-test synthetic batches when MS/NMR deviate >2% from expected values, adjusting reaction time or catalyst loading .

How can computational modeling predict intermolecular interactions in crystal packing?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate packing motifs, highlighting Cl/Br···π interactions and NH2 hydrogen bonds. Compare with XRD data to validate force fields .

- Hirshfeld Surface Analysis : CrystalExplorer software quantifies contact contributions (e.g., Br···H vs. Cl···H), explaining polymorphism in hydrochloride salts .

- Docking Studies : For drug discovery applications, AutoDock Vina predicts binding affinities of the methanamine group with biological targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.